REACTION_CXSMILES
|
C(=O)([O-])[O-].[Na+].[Na+].[NH2:7][C:8]1[CH:9]=[C:10]2[C:15](=[C:16](Br)[N:17]=1)[N:14]=[CH:13][CH:12]=[CH:11]2.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C:38]([C:40]1[CH:41]=[C:42](B(O)O)[CH:43]=[CH:44][CH:45]=1)#[N:39]>O1CCCC1>[NH2:7][C:8]1[CH:9]=[C:10]2[C:15](=[C:16]([C:44]3[CH:43]=[CH:42][CH:41]=[C:40]([C:38]#[N:39])[CH:45]=3)[N:17]=1)[N:14]=[CH:13][CH:12]=[CH:11]2 |f:0.1.2|
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Name
|
|
Quantity
|
4.007 g
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Type
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reactant
|
Smiles
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NC=1C=C2C=CC=NC2=C(N1)Br
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Name
|
|
Quantity
|
0.37 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
323 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=C(C=CC1)B(O)O
|
Name
|
|
Quantity
|
34 mL
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
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80 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The mixture is degassed under argon three times
|
Type
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ADDITION
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Details
|
bis(dibenzylideneacetone)palladium (0) (0.4 g) is added
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Type
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CUSTOM
|
Details
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the mixture is degassed under argon three more times
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Type
|
TEMPERATURE
|
Details
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then cooled
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Type
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FILTRATION
|
Details
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filtered
|
Type
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ADDITION
|
Details
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The mixture is diluted with ethyl acetate
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Type
|
WASH
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Details
|
washed with 2 N sodium hydroxide
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Type
|
DRY_WITH_MATERIAL
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Details
|
After drying over sodium sulfate the organic layer
|
Type
|
CUSTOM
|
Details
|
is evaporated
|
Type
|
CUSTOM
|
Details
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The solid precipitate thus obtained
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C2C=CC=NC2=C(N1)C1=CC(=CC=C1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |